molecular formula C11H13N3O4 B038816 Cyanothymidine CAS No. 116195-58-5

Cyanothymidine

Cat. No. B038816
M. Wt: 251.24 g/mol
InChI Key: LFAIUPXHKWZRNL-IWSPIJDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanothymidine, also known as 3'-azido-2',3'-dideoxythymidine (AZT), is a synthetic nucleoside analogue that was first synthesized in 1964. It is a potent inhibitor of the reverse transcriptase enzyme, which is essential for the replication of the human immunodeficiency virus (HIV).

Mechanism Of Action

Cyanothymidine works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. The drug is incorporated into the viral DNA during replication, leading to the termination of the DNA chain and preventing further replication of the virus.

Biochemical And Physiological Effects

Cyanothymidine has been shown to have a number of biochemical and physiological effects. These include the inhibition of reverse transcriptase activity, the reduction of viral load in patients with HIV, and the improvement of immune function in HIV-infected individuals.

Advantages And Limitations For Lab Experiments

Cyanothymidine has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying the replication of HIV and other retroviruses. However, the drug can be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on cyanothymidine. These include the development of new analogues with improved efficacy and reduced toxicity, the investigation of the drug's potential for use in the treatment of other viral infections, and the exploration of its potential for use in cancer therapy. Additionally, studies are needed to better understand the long-term effects of cyanothymidine on patients with HIV infection.

Synthesis Methods

The synthesis of cyanothymidine involves the reaction of thymidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of chromatography steps to obtain pure cyanothymidine.

Scientific Research Applications

Cyanothymidine has been extensively studied for its use in the treatment of HIV infection. It was the first drug approved by the US Food and Drug Administration (FDA) for the treatment of HIV in 1987. It is still used in combination with other antiretroviral drugs to treat HIV infection.

properties

CAS RN

116195-58-5

Product Name

Cyanothymidine

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

(2S,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile

InChI

InChI=1S/C11H13N3O4/c1-6-4-14(11(17)13-10(6)16)9-2-7(3-12)8(5-15)18-9/h4,7-9,15H,2,5H2,1H3,(H,13,16,17)/t7-,8-,9-/m1/s1

InChI Key

LFAIUPXHKWZRNL-IWSPIJDZSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)C#N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)C#N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)C#N

synonyms

1-(3-cyano-2,3-dideoxypentofuranosyl)thymine
cyanothymidine

Origin of Product

United States

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